1-(2-Methoxypiperidin-1-yl)ethanone
Description
1-(2-Methoxypiperidin-1-yl)ethanone is a heterocyclic ketone featuring a piperidine ring substituted with a methoxy group at the 2-position and an acetyl group at the nitrogen. Piperidine derivatives are widely explored for their biological activity, particularly in central nervous system (CNS) drugs and antimicrobial agents .
Properties
IUPAC Name |
1-(2-methoxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-6-4-3-5-8(9)11-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRWJTCXEZNFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506684 | |
| Record name | 1-(2-Methoxypiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63050-18-0 | |
| Record name | 1-(2-Methoxypiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxypiperidin-1-yl)ethanone typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-methoxypiperidine with ethanoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors may be employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methoxypiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be employed in the study of piperidine-based biological activities.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The methoxy group may enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Observations :
- Polarity: Methoxy and halogen substituents increase polarity compared to unsubstituted analogs (e.g., 1-(Piperidin-1-yl)ethanone ), influencing solubility in polar solvents.
- Stability : Halogenated derivatives (e.g., bromo in ) may exhibit lower thermal stability due to steric and electronic effects.
Comparison :
- The methoxy group in this compound may necessitate milder reaction conditions compared to halogenated analogs to avoid demethylation.
Key Insights :
Comparison :
- Methoxy-substituted compounds generally pose lower acute hazards compared to nitro or halogenated derivatives.
Biological Activity
1-(2-Methoxypiperidin-1-yl)ethanone, also known as a methoxy-substituted piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a methoxy group at the 2-position and an ethanone moiety. The molecular formula is , and its CAS number is 63050-18-0. This compound's unique structure contributes to its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study focusing on indole derivatives, including this compound, demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to its effects on cell proliferation. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including those associated with esophageal cancer . The mechanism appears to involve modulation of key signaling pathways related to cell survival and proliferation.
The biological effects of this compound are likely mediated through interactions with specific molecular targets. It may act as a ligand for various receptors, influencing neurotransmission and cellular signaling pathways. For instance, the presence of the methoxy group enhances hydrogen bonding interactions, which can improve binding affinity to target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the ethanone moiety can significantly impact potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of polar groups | Increased binding affinity |
| Alteration of ring size | Variability in receptor interaction |
| Substitution at different positions | Changes in biological potency |
These insights suggest that careful structural modifications could enhance the therapeutic potential of this compound.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Screening : In a phenotypic screening approach, derivatives were tested against esophageal cancer cell lines (OE33 and FLO-1), revealing that compounds with similar structures demonstrated significant antiproliferative effects .
- Antimicrobial Testing : Comparative studies showed that this compound outperformed several traditional antibiotics against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
